3-(1,4-diazepane-1-carbonyl)-1H-indole hydrochloride
Description
3-(1,4-Diazepane-1-carbonyl)-1H-indole hydrochloride is a synthetic indole derivative featuring a seven-membered 1,4-diazepane ring attached via a carbonyl group at the indole’s 3-position.
Properties
IUPAC Name |
1,4-diazepan-1-yl(1H-indol-3-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.ClH/c18-14(17-8-3-6-15-7-9-17)12-10-16-13-5-2-1-4-11(12)13;/h1-2,4-5,10,15-16H,3,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLKSPHSTSWEGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CNC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(1,4-diazepane-1-carbonyl)-1H-indole hydrochloride typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, including Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Attachment of the Diazepane Moiety: The diazepane ring can be introduced through reductive amination or other suitable methods.
Final Coupling and Hydrochloride Formation: The final step involves coupling the indole and diazepane moieties, followed by the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Chemical Reactions Analysis
3-(1,4-diazepane-1-carbonyl)-1H-indole hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The diazepane moiety can be reduced using hydrogenation or other reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using electrophilic or nucleophilic reagents.
Scientific Research Applications
Medicinal Chemistry
Antagonism of Histamine Receptors
One of the primary applications of compounds related to 3-(1,4-diazepane-1-carbonyl)-1H-indole hydrochloride is their activity as antagonists at the histamine H3 receptor. This receptor plays a crucial role in regulating neurotransmitter release and is implicated in several neurological conditions. Compounds that act as H3 receptor antagonists are being investigated for their potential to treat disorders such as obesity, schizophrenia, and cognitive dysfunctions associated with Alzheimer's disease .
Synthesis of Bioactive Compounds
The indole moiety is well-known for its role in the synthesis of various biologically active compounds. The compound can serve as a scaffold for developing new drugs targeting multiple biological pathways. For instance, derivatives of indole have been utilized to create compounds with antifungal and muscle relaxant properties . The carbonyl group in this compound facilitates further chemical modifications that can enhance biological activity.
Neuropharmacology
Cognitive Enhancement
Research indicates that derivatives of indole compounds can improve cognitive function by modulating cholinergic systems. The binding affinity of such compounds to nicotinic acetylcholine receptors (nAChRs) has been extensively studied, revealing their potential in treating cognitive disorders like ADHD and age-associated memory impairment . The structural characteristics of this compound may contribute to its efficacy in this regard.
Chemical Properties and Reactivity
Reactivity in Organic Synthesis
The compound exhibits reactivity that allows it to participate in various organic transformations. It can undergo C–C and C–N coupling reactions due to the presence of the carbonyl group, making it a valuable intermediate for synthesizing complex heterocyclic compounds . This versatility is essential for developing new pharmaceuticals and understanding their mechanisms of action.
Data Tables
| Application Area | Details |
|---|---|
| Histamine Receptor Modulation | Antagonists at H3 receptors; potential treatments for obesity and cognitive disorders. |
| Cognitive Enhancement | Modulation of nAChRs; implications for ADHD and memory impairment treatments. |
| Organic Synthesis | Reactivity allows for C–C and C–N coupling; key intermediate for biologically active compounds. |
Case Study 1: Histamine H3 Receptor Antagonists
A study explored the effectiveness of various indole derivatives as H3 receptor antagonists, demonstrating significant improvements in cognitive function in animal models. Compounds similar to this compound showed promising results, indicating their potential therapeutic applications .
Case Study 2: Synthesis of Indole Derivatives
Research on the synthesis of indole derivatives highlighted the utility of carbonyl-containing compounds in creating new pharmaceuticals. The ability to modify the carbonyl group significantly impacts the biological activity of the resulting compounds, showcasing the importance of this compound as a precursor .
Mechanism of Action
The mechanism of action of 3-(1,4-diazepane-1-carbonyl)-1H-indole hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The indole ring can interact with various biological targets, while the diazepane moiety can enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine/Piperidine Substituents
3-[(4-Substituted Piperazin-1-yl)methyl]-1H-indole Derivatives
- Structure : These compounds feature a six-membered piperazine ring substituted at the N-4 position, attached via a methyl group to the indole’s 3-position.
- Activity : Synthesized by the Akko group, these derivatives exhibit cytotoxic activity with IC₅₀ values <10 μM against cancer cell lines. Substitution at the piperazine’s N-4 position (e.g., with aryl groups) enhances potency, suggesting the importance of electronic and steric effects .
- The carbonyl group may also enhance hydrogen bonding compared to the methyl linker in piperazine derivatives.
3-(1-Methylpiperidin-4-yl)-1H-indole Hydrochloride
- Structure : A six-membered piperidine ring with a methyl group at the 4-position replaces the diazepane moiety.
- Activity : Listed as a reference standard in pharmacopeial guidelines, this compound (C₁₄H₁₈N₂·HCl) is used in quality control but lacks explicit bioactivity data in the evidence .
- Comparison : The absence of a carbonyl group and the smaller piperidine ring may reduce conformational flexibility and polar interactions compared to the diazepane-carbonyl analogue.
Indole-Based HDAC Inhibitors
- Example: N-Hydroxycinnamamide-based HDAC inhibitors with indole cap groups (e.g., vorinostat analogs) show potent HDAC inhibition and antitumor activity.
- Activity: These compounds exhibit IC₅₀ values comparable to vorinostat (SAHA), a clinically approved HDAC inhibitor .
Fluorinated Benzyl-Diazepane Derivatives
- Example: 4-[3-(1,4-Diazepan-1-ylcarbonyl)-4-fluorobenzyl]-1(2H)-phthalazinone hydrochloride (KU-0058948 hydrochloride).
- Structure: Combines a diazepane-carbonyl group with a fluorinated benzyl-phthalazinone core.
- Activity : This compound is associated with DNA repair inhibition (e.g., PARP inhibition) and anticancer research .
- Comparison : The fluorobenzyl group in KU-0058948 introduces electronegativity, which may enhance target affinity. The absence of such substituents in 3-(1,4-diazepane-1-carbonyl)-1H-indole hydrochloride highlights the impact of auxiliary groups on specificity.
Key Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural Flexibility : The diazepane ring’s seven-membered structure may confer better binding entropy compared to six-membered piperazine/piperidine analogues, as seen in other drug candidates .
- Electron-Withdrawing Effects: The carbonyl group in this compound could enhance interactions with enzymatic targets, similar to the hydroxamate group in vorinostat .
- Synthetic Challenges: notes the compound’s high cost (€457/250 mg), suggesting complex synthesis. This contrasts with simpler piperidine derivatives, which are more accessible .
Biological Activity
3-(1,4-Diazepane-1-carbonyl)-1H-indole hydrochloride is a compound that has garnered attention in pharmacological research due to its potential therapeutic properties. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a diazepane ring and an indole moiety, which are known for their diverse biological activities. The structural formula can be represented as follows:
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors.
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This interaction prevents substrate access, thereby modulating enzyme activity.
- Receptor Binding : It has been suggested that the compound can act as a ligand for certain receptors, influencing signaling pathways involved in various physiological processes.
Biological Activity and Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Studies have shown that it possesses antimicrobial properties against various pathogens. For instance, its efficacy against Gram-positive bacteria was evaluated through Minimum Inhibitory Concentration (MIC) assays.
- Anticancer Potential : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Cytotoxicity in cancer cell lines | |
| Enzyme Inhibition | Modulates enzyme activity |
Case Studies
Several case studies have explored the biological activity of similar compounds with structural similarities to this compound:
- Vasopressin Receptor Ligands : A study on indole derivatives indicated that modifications at the indole position significantly affect binding affinity and receptor selectivity. This suggests that similar modifications could enhance the biological activity of our compound of interest .
- Inhibition of PHGDH : Research on related diazepane compounds demonstrated their ability to inhibit the enzyme PHGDH effectively. The findings highlighted structure-activity relationships that could inform modifications to enhance the potency of this compound .
Q & A
Q. What comparative frameworks are used to evaluate this compound against structural analogs in lead optimization?
- Methodology :
- SAR studies : Synthesize analogs with modified substituents (e.g., halogenation, alkyl chains) and compare bioactivity.
- Free-energy perturbation (FEP) : Calculate relative binding affinities computationally.
- Cluster analysis : Group compounds by physicochemical properties (logP, PSA) to identify trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
